1-(5-chloro-2-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(5-chloro-2-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide is an organic compound that belongs to the class of anilides This compound is characterized by the presence of a pyrrolidine ring, a chloro-substituted phenyl group, and a carboxamide functional group
Preparation Methods
The synthesis of 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylphenyl isocyanate and N-methylpyrrolidine-3-carboxylic acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a suitable solvent such as dichloromethane or toluene.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(5-chloro-2-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Scientific Research Applications
1-(5-chloro-2-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(5-chloro-2-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-(5-chloro-2-methylphenyl)piperazine: This compound shares a similar phenyl ring structure but differs in the presence of a piperazine ring instead of a pyrrolidine ring.
5-chloro-2-methylphenyl isocyanate: This compound is a precursor in the synthesis of this compound and has different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-8-3-4-10(14)6-11(8)16-7-9(5-12(16)17)13(18)15-2/h3-4,6,9H,5,7H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVZDQRWGHFGTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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